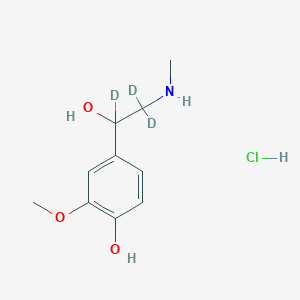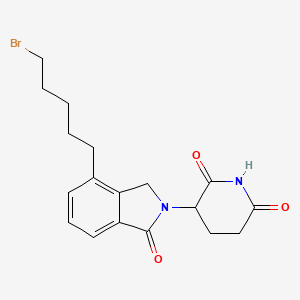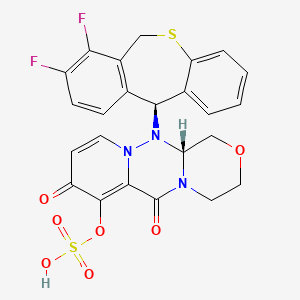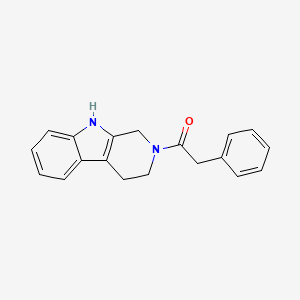
3-Butylphthalide-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butylphthalide-d3 is a deuterated form of butylphthalide, a compound primarily known for its neuroprotective properties. It is widely used in the treatment of ischemic stroke and other neurological disorders. The deuterated form, Butylphthalide-d3, is often used in scientific research to study the pharmacokinetics and metabolic pathways of butylphthalide due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butylphthalide-d3 typically involves the deuteration of butylphthalide. One common method is the catalytic hydrogenation of butylphthalide in the presence of deuterium gas. The reaction is usually carried out under high pressure and temperature conditions, using a palladium or platinum catalyst. The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium atoms into the butylphthalide molecule.
Industrial Production Methods
In an industrial setting, the production of Butylphthalide-d3 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including chromatography and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
Butylphthalide-d3 undergoes various chemical reactions, including:
Oxidation: Butylphthalide-d3 can be oxidized to form butylphthalide oxide.
Reduction: It can be reduced to form butylphthalide alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products
Oxidation: Butylphthalide oxide
Reduction: Butylphthalide alcohol
Substitution: Various substituted butylphthalide derivatives
Scientific Research Applications
Butylphthalide-d3 has a wide range of scientific research applications:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and metabolic pathways.
Biology: Employed in research to understand its effects on cellular processes and signaling pathways.
Medicine: Extensively studied for its neuroprotective properties and potential therapeutic applications in treating ischemic stroke and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Butylphthalide-d3 involves multiple pathways:
Anti-inflammatory: It reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
Antioxidant: The compound scavenges free radicals and reduces oxidative stress.
Anti-apoptotic: It prevents cell death by modulating apoptotic pathways.
Microcirculation Protection: Butylphthalide-d3 improves blood flow and protects against microvascular damage.
Comparison with Similar Compounds
Butylphthalide-d3 is unique compared to other similar compounds due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic studies. Similar compounds include:
Butylphthalide: The non-deuterated form, widely used in clinical settings.
3-n-Butylphthalide: Another derivative with similar neuroprotective properties.
Dl-3-n-Butylphthalide: A racemic mixture used in various therapeutic applications.
Butylphthalide-d3 stands out due to its specific use in research and its ability to provide insights into the metabolic and pharmacokinetic profiles of butylphthalide.
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
3-(4,4,4-trideuteriobutyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H14O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h4-7,11H,2-3,8H2,1H3/i1D3 |
InChI Key |
HJXMNVQARNZTEE-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CCCC1C2=CC=CC=C2C(=O)O1 |
Canonical SMILES |
CCCCC1C2=CC=CC=C2C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2-aminoethoxy)ethoxy]ethanethiol;hydrochloride](/img/structure/B12418914.png)
![disodium;2-[[(4R)-4-[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12418921.png)
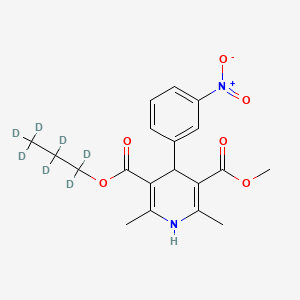
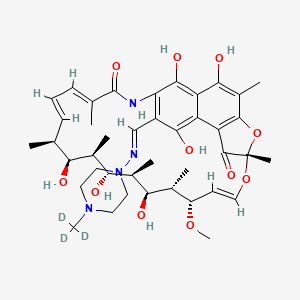

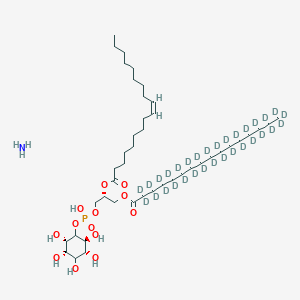
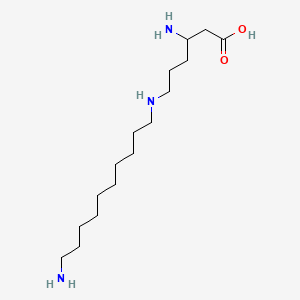
![3-[(3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12418955.png)
